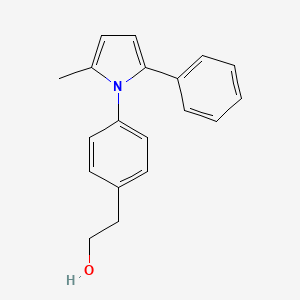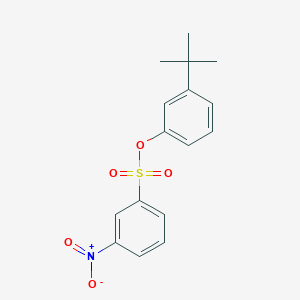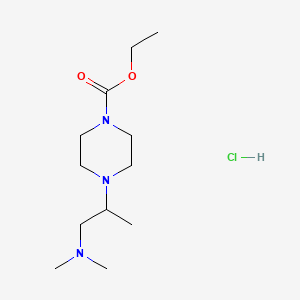![molecular formula C23H49N2O+ B14695933 Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium CAS No. 32706-72-2](/img/structure/B14695933.png)
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexadecanoylamino group attached to an ethyl-methyl-azanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, which is then alkylated using an appropriate alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethylaminoethanol: A related compound with similar structural features but different functional groups.
Hexadecanoylamine: Shares the hexadecanoyl group but lacks the azanium core.
Methylazanium derivatives: Compounds with similar azanium cores but different alkyl groups.
Uniqueness
Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
32706-72-2 |
|---|---|
Fórmula molecular |
C23H49N2O+ |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
diethyl-[2-(hexadecanoylamino)ethyl]-methylazanium |
InChI |
InChI=1S/C23H48N2O/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(4,6-2)7-3/h5-22H2,1-4H3/p+1 |
Clave InChI |
FWWQFQXSWHFTPW-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)


![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

